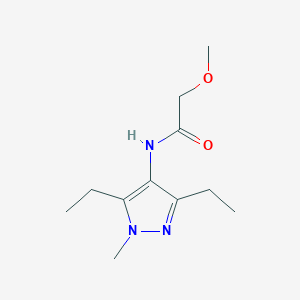

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide

Description

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes diethyl and methyl substituents on the pyrazole ring and a methoxyacetamide group.

Properties

CAS No. |

87675-92-1 |

|---|---|

Molecular Formula |

C11H19N3O2 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

N-(3,5-diethyl-1-methylpyrazol-4-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C11H19N3O2/c1-5-8-11(12-10(15)7-16-4)9(6-2)14(3)13-8/h5-7H2,1-4H3,(H,12,15) |

InChI Key |

UHEJSMCMLRFPDC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide typically involves the reaction of 3,5-diethyl-1-methyl-1H-pyrazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Diethyl-1-methyl-1H-pyrazole

- 2-Methoxyacetamide

- N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide group, in particular, differentiates it from other pyrazole derivatives and contributes to its specific reactivity and applications.

Biological Activity

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes diethyl and methyl substituents on the pyrazole ring and a methoxyacetamide group. Its molecular formula is with a molecular weight of 225.29 g/mol.

Synthesis

The synthesis of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide typically involves the reaction of 3,5-diethyl-1-methyl-1H-pyrazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to avoid hydrolysis of the acyl chloride, followed by purification through recrystallization or column chromatography.

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide, exhibit significant antimicrobial activity. A study demonstrated that similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests that N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide may be useful in developing treatments for inflammatory diseases .

Anticancer Activity

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide has been evaluated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms. For instance, compounds with similar structures have shown to be cytotoxic against neuroblastoma and glioblastoma cell lines . The mechanism appears to involve the arrest of cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates.

The biological activity of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is hypothesized to involve interactions with specific molecular targets. This may include inhibition of certain enzymes or receptors that play a role in disease pathways. For example, its ability to inhibit cyclooxygenase enzymes could explain its anti-inflammatory effects.

Comparative Analysis

To further understand the biological relevance of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide, it is beneficial to compare it with other similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide | C11H19N3O2 | Antimicrobial, Anti-inflammatory, Anticancer |

| 3,5-Diethylpyrazole | C8H10N2 | Antimicrobial |

| 4-Methylpyrazole | C4H6N2 | Anti-inflammatory |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and laboratory settings:

- Anticancer Studies : In a study involving various cancer cell lines, N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide showed promising results with low lethal concentration (LC50) values indicating high potency against resistant cancer cells .

- Inflammation Models : Animal models treated with this compound demonstrated reduced inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.